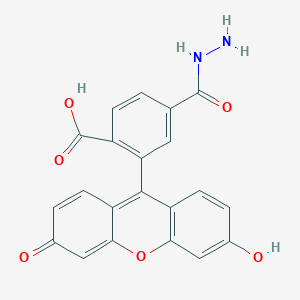

FAM hydrazide 6-isomer

Vue d'ensemble

Description

FAM hydrazide, 6-isomer is a hydrazide derivative of fluorescein (FAM). FAM is a xanthene dye, a parent of fluorescein dye series . This compound is primarily used for the labeling of carbonyl compounds, including aldehydes and ketones .

Synthesis Analysis

The synthesis of FAM hydrazide, 6-isomer involves the use of an activated N-hydroxysuccinimide ester of fluorescein (FAM), which is a pure 6-isomer .Molecular Structure Analysis

The molecular weight of FAM hydrazide, 6-isomer is 426.81 . Its molecular formula is C21H15N2ClO6 . The SMILES representation of the molecule is O=C(C1=CC(C2(C3=C(OC4=C2C=CC(O)=C4)C=C(O)C=C3)O5)=C(C=C1)C5=O)NN.[H]Cl .Chemical Reactions Analysis

FAM hydrazide, 6-isomer is a carbonyl reactive fluorescein (FAM) derivative . It can be used for the labeling of carbonyl compounds, aldehydes, and ketones .Physical And Chemical Properties Analysis

FAM hydrazide, 6-isomer is a yellow/orange solid . It has good solubility in DMF, DMSO, and alcohols . The compound has an excitation/absorption maximum at 492 nm and an emission maximum at 522 nm .Applications De Recherche Scientifique

DNA Sequencing

FAM hydrazide 6-isomer has been utilized in "click chemistry" to construct fluorescent oligonucleotides, significantly aiding DNA sequencing. The process involves a 1,3-dipolar cycloaddition between alkynyl 6-carboxyfluorescein (FAM) and azido-labeled single-stranded DNA, producing FAM-labeled ssDNA. This labeled ssDNA is then effectively used as a primer for DNA sequencing, achieving single-base resolution in capillary electrophoresis DNA sequencers with laser-induced fluorescence detection (Seo et al., 2003).

Fluorescence-Aided Molecule Sorting

FAM hydrazide 6-isomer plays a role in fluorescence-aided molecule sorting (FAMS). By labeling biomolecules with fluorophores that serve as donor-acceptor pairs for Förster resonance energy transfer and using alternating-laser excitation, FAMS enables simultaneous analysis of biomolecular structure and interactions at the single-molecule level. This technique is beneficial for equilibrium and kinetic analysis of macromolecule-ligand interactions (Kapanidis et al., 2004).

Analysis of Molecular Receptors and Catenanes

Research indicates that under certain conditions, combinations of hydrazide monomers can self-assemble into [2]-catenanes. These catenanes exhibit high selectivity and have unique core structures, which are significant for understanding molecular receptors and the formation of catenanes. This understanding is vital for the development of molecular machinery and nanostructures (Chung et al., 2012).

Corrosion Inhibition Studies

FAM hydrazide 6-isomer derivatives have been studied for their role in corrosion inhibition. The efficiency of these compounds as inhibitors for mild steel corrosion in acidic environments was analyzed. Their behavior under various conditions provides insights into the mechanisms of corrosion inhibition, which is valuable in materials science and engineering applications (Quraishi & Ansari, 2003).

Structural Insights in Peptide Analysis

In peptide research, unprotected peptide isocyanates were macrocyclized using hydrazides of dicarboxylic acids. This process allowed for the modulation of biochemical properties of macrocyclic peptides. Such methodologies are crucial in peptide therapeutics and drug design, providing a platform for developing new peptide-based drugs (Vinogradov et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXMMCATQIRAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FAM hydrazide 6-isomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

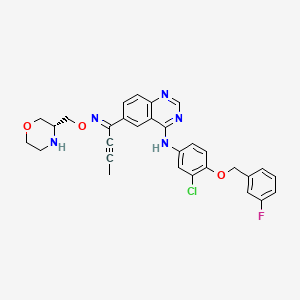

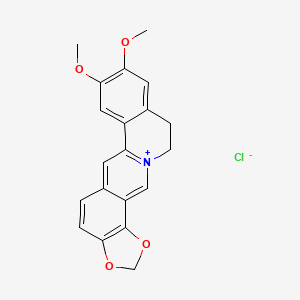

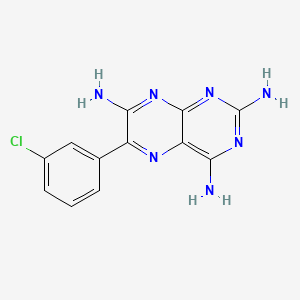

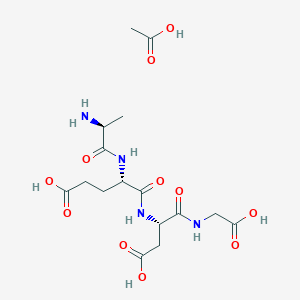

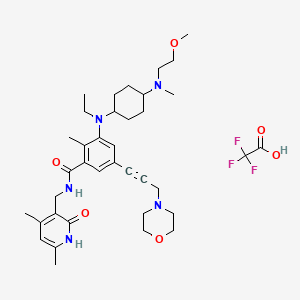

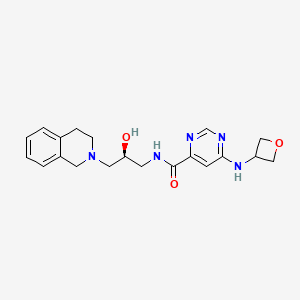

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)